5-[4-(benzenesulfonyl)piperazin-1-yl]-N-[(4-chlorophenyl)methyl]-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(benzenesulfonyl)piperazin-1-yl]-N-[(4-chlorophenyl)methyl]-2-nitroaniline is a complex organic compound that features a piperazine ring substituted with a benzenesulfonyl group and a nitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(benzenesulfonyl)piperazin-1-yl]-N-[(4-chlorophenyl)methyl]-2-nitroaniline typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Benzenesulfonyl Group: This step involves the sulfonation of the piperazine ring using benzenesulfonyl chloride under basic conditions.
Attachment of the Nitroaniline Moiety: The final step involves the coupling of the piperazine derivative with 4-chlorobenzylamine and 2-nitroaniline under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as solid-phase synthesis and photocatalytic synthesis can be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.
Coupling Reactions: The compound can undergo coupling reactions with various electrophiles to form more complex derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Coupling: Reagents like boronic acids and palladium catalysts are used in Suzuki coupling reactions.
Major Products
Reduction: Formation of amines from nitro groups.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
5-[4-(benzenesulfonyl)piperazin-1-yl]-N-[(4-chlorophenyl)methyl]-2-nitroaniline has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential anticancer properties due to its ability to inhibit protein kinases.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of more complex organic molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 5-[4-(benzenesulfonyl)piperazin-1-yl]-N-[(4-chlorophenyl)methyl]-2-nitroaniline involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-(4-piperazin-1-yl)-2-aryloxazoles: These compounds share the piperazine ring and exhibit similar biological activities.
5-[(4-arylsulfonyl)piperazin-1-yl]-2-phenyloxazoles: These compounds also feature the benzenesulfonyl group and are studied for their anticancer properties.
Uniqueness
5-[4-(benzenesulfonyl)piperazin-1-yl]-N-[(4-chlorophenyl)methyl]-2-nitroaniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit protein kinases and bind to various receptors makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-[4-(benzenesulfonyl)piperazin-1-yl]-N-[(4-chlorophenyl)methyl]-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O4S/c24-19-8-6-18(7-9-19)17-25-22-16-20(10-11-23(22)28(29)30)26-12-14-27(15-13-26)33(31,32)21-4-2-1-3-5-21/h1-11,16,25H,12-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRQRJOQAPYQES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.